Product packaging for Methyl 3-(2-bromoacetyl)benzoate(Cat. No.:CAS No. 915402-28-7)

Methyl 3-(2-bromoacetyl)benzoate

Cat. No.: B7814980
CAS No.: 915402-28-7
M. Wt: 257.08 g/mol
InChI Key: QOUUCORIWWWPLU-UHFFFAOYSA-N
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Description

Significance of Bromoacetyl Functionality in Organic Synthesis

The bromoacetyl group, -C(O)CH2Br, is a highly reactive functional group frequently employed in organic synthesis. Its significance stems from the presence of the bromine atom alpha to a carbonyl group, which makes the carbon atom attached to the bromine highly electrophilic and an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the facile introduction of an acetyl group linked to a nucleophile, forming a new carbon-carbon or carbon-heteroatom bond. acs.orgacs.org

The bromoacetyl group is a key component in the synthesis of various heterocyclic compounds and is a common alkylating agent for amines, thiols, and alcohols. wikipedia.org The reactivity of the bromoacetyl group is a cornerstone of many named reactions in organic chemistry, highlighting its importance as a versatile building block. acs.orgacs.org

Overview of Methyl Benzoate (B1203000) Derivatives as Synthetic Intermediates

Methyl benzoate and its derivatives are a fundamental class of compounds in organic synthesis, serving as readily available and versatile starting materials. mdpi.comyoutube.com They are commonly prepared by the Fischer esterification of benzoic acid with methanol (B129727). youtube.comyoutube.com The ester functionality can be easily hydrolyzed to the corresponding carboxylic acid, or it can be reduced to an alcohol. The aromatic ring of methyl benzoate can undergo various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. ncert.nic.in

Methyl benzoate derivatives are used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. mdpi.comresearchgate.net For instance, methyl p-bromobenzoate is a key raw material for the antitumor drug pemetrexed (B1662193) disodium. mdpi.com The ability to modify both the ester group and the aromatic ring makes methyl benzoate derivatives indispensable tools for synthetic chemists. organic-chemistry.org

Research Trajectories for Methyl 3-(2-bromoacetyl)benzoate

This compound is a specific halogenated benzoate ester that combines the reactive features of both the bromoacetyl group and a methyl benzoate scaffold. Its chemical structure makes it a valuable intermediate for the synthesis of a variety of target molecules.

One documented synthesis of this compound involves the treatment of a solution of 3-(bromoacetyl)benzoic acid in a toluene (B28343)/methanol mixture with trimethylsilyl (B98337) diazomethane. chemicalbook.com This method provides the desired product in a 66% yield. chemicalbook.com Another synthetic approach involves the chloromethylation of methyl benzoate, followed by cyanidation and a thio-reaction to produce a related compound, methyl 3-(2-amino-2-thioxoethyl) benzoate. researchgate.net

The primary research application of this compound appears to be as a key starting material in the synthesis of various biologically active compounds. For example, the related compound 3-(2-bromoacetyl)phenyl benzoate is a crucial precursor for the synthesis of phenylephrine (B352888), a selective α1-adrenergic receptor agonist. core.ac.ukresearchgate.net This suggests that this compound could similarly be utilized in the synthesis of other pharmaceutical agents.

The reactivity of the bromoacetyl group allows for its use in alkylation reactions, while the methyl ester at the meta position provides a site for further functionalization. Future research on this compound will likely focus on its application in the development of novel synthetic methodologies and the preparation of new chemical entities with potential therapeutic applications.

Physicochemical Properties of this compound

PropertyValue
CAS Number 27475-19-0 chemsrc.combiomall.in
Molecular Formula C10H9BrO3 chemsrc.com
Molecular Weight 257.081 g/mol chemsrc.com
Density 1.5 ± 0.1 g/cm³ chemsrc.com
Boiling Point 338.7 ± 22.0 °C at 760 mmHg chemsrc.com
Flash Point 158.6 ± 22.3 °C chemsrc.com
Physical Form Solid sigmaaldrich.com

Interactive Data Table: Synthesis of this compound

Starting MaterialReagentsSolventYieldReference
3-(Bromoacetyl)benzoic acidTrimethylsilyl diazomethaneToluene/Methanol66% chemicalbook.com

Established Synthetic Routes and Reaction Mechanisms

The preparation of this compound is principally accomplished via two established routes: the direct bromination of a methyl 3-acetylbenzoate precursor and strategies involving esterification of a pre-brominated benzoic acid derivative.

Bromination of Methyl 3-Acetylbenzoate Precursors

The most direct approach to this compound involves the α-halogenation of Methyl 3-acetylbenzoate. This reaction specifically targets the methyl group of the acetyl moiety, substituting a hydrogen atom with a bromine atom.

The reaction mechanism for the acid-catalyzed α-bromination of a ketone proceeds through an enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst, which increases the acidity of the α-hydrogens. Tautomerization then occurs to form the nucleophilic enol. This enol intermediate then attacks a molecule of elemental bromine (Br₂), leading to the formation of the α-bromo ketone and regeneration of the acid catalyst. For monofunctional ketones, this method is generally efficient.

While a specific detailed procedure for the bromination of Methyl 3-acetylbenzoate is not widely published, the synthesis can be effectively carried out by adapting established protocols for its isomer, Methyl 4-acetylbenzoate. A common procedure involves dissolving Methyl 3-acetylbenzoate in a suitable solvent such as glacial acetic acid or chloroform (B151607). A solution of bromine, often in the same solvent, is then added dropwise. The reaction can be performed at room temperature or with gentle cooling. The progress is monitored by the disappearance of the bromine color. Upon completion, the reaction is quenched, typically with water, and the product is isolated through extraction and purified by recrystallization.

Esterification and Subsequent Bromination Strategies

An alternative strategy involves the initial preparation of 3-acetylbenzoic acid, followed by its esterification and subsequent bromination. 3-Acetylbenzoic acid can be synthesized through various methods, and its structure has been confirmed through crystallographic studies. orgsyn.org

The esterification of 3-acetylbenzoic acid to form Methyl 3-acetylbenzoate can be accomplished via standard Fischer esterification. This involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, and heating the mixture under reflux. uomustansiriyah.edu.iq

Once Methyl 3-acetylbenzoate is obtained, the subsequent bromination of the acetyl group is performed as described in the section above.

A less common, but viable, route is the esterification of 3-(2-bromoacetyl)benzoic acid. In one documented method, a solution of 3-(2-bromoacetyl)benzoic acid in a toluene and methanol mixture is treated with trimethylsilyl diazomethane. This reaction proceeds rapidly at room temperature to yield this compound. echemi.com

Starting MaterialReagentsProductYieldReference
3-(Bromoacetyl)benzoic acidTrimethylsilyl diazomethane, Toluene/MethanolThis compound66% echemi.com
Benzoic acidMethanol, Sulfuric AcidMethyl benzoate- uomustansiriyah.edu.iq

Comparison with Related Bromoacetyl-Substituted Benzoates

The synthetic strategies for this compound can be better understood by comparing them with the syntheses of its isomers and related derivatives.

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Synthesis

The synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate is a multi-step process that begins with methyl-5-acetyl-2-hydroxybenzoate. google.com The first step is a benzylation reaction, where the hydroxyl group is protected with a benzyl (B1604629) group using benzyl chloride in the presence of a base (like potassium carbonate) and a catalyst. The resulting intermediate, methyl 5-acetyl-2-(benzyloxy)benzoate, is then subjected to bromination. This is achieved using a brominating agent, such as bromine, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com The reaction is typically carried out in a suitable solvent, and the product can be purified by recrystallization. google.com

Methyl 4-(2-bromoacetyl)benzoate Synthesis

The synthesis of the para-isomer, Methyl 4-(2-bromoacetyl)benzoate, is analogous to the direct bromination route for the meta-isomer. It starts from the commercially available Methyl 4-acetylbenzoate. nist.gov The bromination is typically carried out by dissolving Methyl 4-acetylbenzoate in a solvent like chloroform or acetic acid and then adding bromine dropwise. echemi.com The reaction proceeds, usually overnight, to yield the desired product after workup and purification. echemi.com

Starting MaterialReagentsSolventProductReference
Methyl 4-acetylbenzoateBromineChloroformMethyl 4-(2-bromoacetyl)benzoate echemi.com
Methyl 4-acetylbenzoateBromineAcetic AcidMethyl 4-(2-bromoacetyl)benzoate echemi.com
Methyl 4-(bromoacetyl)-2-methylbenzoate Synthesis

The synthesis of Methyl 4-(bromoacetyl)-2-methylbenzoate provides an example of a more complex, multi-step route. A patented method starts with 4-bromo-2-methylbenzoic acid. google.com This starting material first undergoes an esterification reaction with methanol, catalyzed by sulfuric acid, to produce methyl 4-bromo-2-methylbenzoate. This intermediate then reacts with potassium vinylfluoroborate under palladium catalysis to introduce a vinyl group, which is subsequently converted to the acetyl group. The final step is an α-halogenation of the newly formed acetyl group using a halogenated reagent like N-bromosuccinimide (NBS) in a mixed solvent system of tetrahydrofuran (B95107) and water to yield the final product. google.com

Advanced Synthetic Approaches and Optimization

Modern synthetic chemistry offers several advanced strategies for the preparation of this compound, aiming to improve efficiency, reduce waste, and streamline the manufacturing process.

One-Pot Reaction Sequences

One-pot synthesis represents a highly efficient approach where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. This strategy is beneficial for reducing solvent waste, saving time, and minimizing purification steps. For instance, a one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans has been reported which involves the in-situ generation of α-(het)aroyl-α-(2-bromoaryl)acetonitriles. nih.gov While not directly producing this compound, this demonstrates the feasibility of sequential reactions in a single pot involving similar structural motifs. The development of a one-pot procedure for this compound could involve the direct conversion of a suitable precursor, such as methyl 3-acetylbenzoate, through a bromination step in the same reaction vessel.

Cascade Processes

Cascade reactions, also known as tandem or domino reactions, are a class of chemical transformations in which a series of intramolecular reactions occur sequentially, triggered by a single event, to form a complex product from a simple starting material. An iodine-mediated one-pot cascade reaction has been reported for the synthesis of quinazolinone-fused tetracyclic compounds from 2′-bromoacetophenones. rsc.org This highlights the potential of cascade strategies in reactions involving bromoacetyl functionalities. A hypothetical cascade approach to this compound could be designed from a more complex precursor that undergoes a controlled fragmentation or rearrangement to yield the desired product.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inajrconline.orgchemicaljournals.com The application of microwave irradiation can be particularly advantageous for reactions that are sluggish or require harsh conditions. For the synthesis of this compound, microwave assistance could be employed in the esterification of 3-(2-bromoacetyl)benzoic acid or the bromination of methyl 3-acetylbenzoate, potentially reducing reaction times and improving energy efficiency. chemicaljournals.com Studies have shown that various esterification and hydrolysis reactions are significantly accelerated under microwave conditions. rasayanjournal.co.inchemicaljournals.com For example, the hydrolysis of benzamide (B126) to benzoic acid, a related transformation, is completed in 7 minutes under microwave irradiation with a 99% yield, compared to 1 hour with conventional heating. chemicaljournals.com

Reaction TypeConventional Method TimeMicrowave-Assisted TimeYield (%)Reference
Hydrolysis of Benzamide1 hour7 minutes99 chemicaljournals.com
Esterification of Benzoic Acid>8 hours6 minutes- chemicaljournals.comresearchgate.net

Precursor Synthesis and Functionalization Strategies

Synthesis of Methyl 3-bromobenzoate

Methyl 3-bromobenzoate is a key precursor that can be further elaborated to introduce the bromoacetyl group. A common method for its synthesis is the Fischer esterification of 3-bromobenzoic acid. chemicalbook.com This reaction is typically carried out by refluxing 3-bromobenzoic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. chemicalbook.com

ReactantReagentSolventConditionYield (%)Reference
3-Bromobenzoic acidSulfuric acidMethanolReflux85 chemicalbook.com

An alternative approach involves the alkoxycarbonylation of aryl halides catalyzed by palladium complexes. researchgate.net This method offers a different route to methyl benzoate and its derivatives, potentially starting from more readily available aryl halides. researchgate.net The development of solid acid catalysts, such as titanium zirconium solid acids, is also being explored as a more environmentally friendly alternative to traditional mineral acids for esterification reactions. mdpi.com

An Overview of Synthetic Methodologies for Brominated Benzoate Derivatives

This article explores the synthetic methodologies for specific brominated benzoate compounds, focusing on the synthesis of precursors to valuable chemical intermediates. Due to the specificity of the provided outline, the focus of this article is on the synthesis of methyl 3-bromo-2,5-dimethylbenzoate, a compound whose direct synthetic route is not widely documented in publicly available scientific literature. Therefore, this article will delve into the synthesis of closely related isomers and the challenges associated with the targeted bromination of its precursors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrO3 B7814980 Methyl 3-(2-bromoacetyl)benzoate CAS No. 915402-28-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(2-bromoacetyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUUCORIWWWPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919673
Record name Methyl 3-(bromoacetyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915402-28-7
Record name Methyl 3-(bromoacetyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 2 Bromoacetyl Benzoate

While the primary subject of this article is Methyl 3-(2-bromoacetyl)benzoate, the following section, as per the specified outline, will focus on the synthesis of a different, yet structurally related, compound.

Chemical Reactivity and Derivatization of Methyl 3 2 Bromoacetyl Benzoate

Nucleophilic Substitution Reactions of the Bromoacetyl Moiety

The most prominent feature of methyl 3-(2-bromoacetyl)benzoate is the bromoacetyl group, which is highly susceptible to nucleophilic attack. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is central to its use in the synthesis of more complex molecules.

The reaction of the bromoacetyl group with primary amines is a classic example of nucleophilic substitution. Amines, possessing a lone pair of electrons on the nitrogen atom, act as effective nucleophiles, attacking the electrophilic carbon atom attached to the bromine. chemguide.co.uk This reaction typically proceeds readily, often at room temperature, to form an N-substituted 2-aminoacetylbenzoate derivative.

The general reaction scheme involves the primary amine attacking the carbonyl-adjacent carbon, leading to the displacement of the bromide ion. This results in the formation of a secondary amine and a salt. The reaction is often carried out in the presence of a base to neutralize the hydrobromic acid generated, driving the reaction to completion.

A common outcome of reacting a primary amine with a halogenoalkane like the bromoacetyl moiety is the formation of a secondary amine salt. chemguide.co.uk For instance, the reaction with ethylamine (B1201723) would yield the corresponding N-ethylaminoacetyl derivative. However, the reaction can be complex, potentially leading to a mixture of secondary and tertiary amines, as well as their salts, due to further reaction of the newly formed secondary amine with the starting bromoacetyl compound. chemguide.co.uk

Table 1: Reactivity of Bromoacetyl Group with Primary Amines
ReactantProduct TypeKey Reaction Feature
Primary AmineN-substituted 2-aminoacetylbenzoateNucleophilic substitution of bromide

The reactivity of the bromoacetyl group is instrumental in the synthesis of various nitrogen-containing heterocyclic compounds. One notable example is the formation of isoquinoline-1,3,4(2H)-trione derivatives. researchgate.net These structures are of significant interest in medicinal chemistry due to their diverse biological activities.

The synthesis often involves a multi-step process where the bromoacetyl group of this compound serves as a key electrophilic site for ring formation. researchgate.net While the precise reaction mechanisms can vary, they generally involve the reaction of the bromoacetyl moiety with a suitable nitrogen-containing nucleophile, followed by intramolecular cyclization and subsequent oxidation or rearrangement steps to yield the final trione (B1666649) scaffold.

The versatility of this approach allows for the introduction of various substituents onto the isoquinoline (B145761) core, enabling the creation of a library of compounds for biological screening. The synthesis of such complex heterocyclic systems highlights the importance of the bromoacetyl group as a reactive handle for constructing intricate molecular architectures. researchgate.netrsc.org

The bromoacetyl moiety of this compound is a valuable tool for the derivatization of existing drug molecules to create prodrugs or novel analogs. nih.gov The objective of prodrug synthesis is to mask a biologically active agent into an inactive form that can be transformed under specific physiological conditions to release the active drug. nih.gov This approach can improve the absorption, distribution, metabolism, and excretion (ADMET) properties of the parent drug. nih.gov

The electrophilic nature of the bromoacetyl group allows for its reaction with nucleophilic functional groups present in drug molecules, such as amines, thiols, or hydroxyls. This covalent modification can alter the physicochemical properties of the drug, such as its solubility or lipophilicity, potentially enhancing its oral bioavailability. For instance, a simple methyl ester prodrug of p-aminosalicylic acid (PAS) was synthesized to improve its delivery. nih.gov While this specific prodrug did not significantly enhance the oral delivery of PAS, it demonstrates the principle of using esterification as a prodrug strategy. nih.gov

Furthermore, the bromoacetyl group can be used to synthesize a series of analogs of a lead compound. By reacting this compound with various nucleophiles, a diverse set of derivatives can be generated. This allows for the systematic exploration of the structure-activity relationship (SAR) of a particular pharmacophore, aiding in the optimization of its biological activity.

Reactions of the Ester Functional Group

In addition to the bromoacetyl group, the methyl ester functionality of this compound also participates in important chemical reactions.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid.

The product of this hydrolysis is 3-(2-bromoacetyl)benzoic acid. This transformation is significant as it converts the ester, which may be useful for certain purification or reaction steps, into a carboxylic acid. The carboxylic acid group can then be used for further synthetic manipulations, such as amide bond formation or conversion to other functional groups.

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base. In the context of this compound, transesterification allows for the modification of the ester group, which can be useful for altering the compound's physical properties or for introducing a specific alcohol moiety into the molecule.

For example, reacting this compound with a higher-boiling alcohol in the presence of a catalyst can lead to the formation of a new ester with the concomitant removal of methanol (B129727). This reaction is often driven to completion by removing the lower-boiling alcohol (methanol) by distillation. The ability to perform transesterification adds another layer of synthetic flexibility to this versatile building block.

Table 2: Reactions of the Ester Functional Group
ReactionConditionsProduct
HydrolysisAcidic or Basic3-(2-bromoacetyl)benzoic acid
TransesterificationAcid or Base Catalyst with an AlcoholNew 3-(2-bromoacetyl)benzoate ester

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is substituted with two deactivating groups: a methyl ester (-COOCH₃) and a 2-bromoacetyl group (-COCH₂Br). Both groups are electron-withdrawing and direct incoming electrophiles to the meta position. libretexts.orglibretexts.org The deactivating nature of these substituents makes electrophilic aromatic substitution reactions on this compound challenging, requiring forcing conditions.

The directing effects of these groups can be understood by examining the resonance structures of the intermediates formed during electrophilic attack. Attack at the ortho or para positions results in a destabilized carbocation intermediate where the positive charge is adjacent to the electron-withdrawing carbonyl groups. libretexts.org In contrast, meta attack avoids this unfavorable arrangement, making it the preferred pathway. libretexts.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReagentsPredicted Major Product(s)
HNO₃, H₂SO₄Methyl 3-(2-bromoacetyl)-5-nitrobenzoate
Br₂, FeBr₃Methyl 3-bromo-5-(2-bromoacetyl)benzoate
SO₃, H₂SO₄3-(2-Bromoacetyl)-5-(methoxycarbonyl)benzenesulfonic acid

Note: The products in this table are predicted based on the known directing effects of the substituents and have not been experimentally confirmed in the available literature.

Oxidation and Reduction Chemistry

The primary sites for oxidation and reduction in this compound are the ketone and the α-bromo functionalities.

Reduction:

The carbonyl group of the α-bromo ketone can be reduced to a secondary alcohol using various hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones to alcohols. vanderbilt.edudavuniversity.org The reaction of this compound with NaBH₄ would be expected to yield methyl 3-(2-bromo-1-hydroxyethyl)benzoate. It is important to control the reaction conditions to avoid competing reactions, such as reduction of the ester group or dehalogenation. While NaBH₄ does not typically reduce esters, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester functionalities. harvard.edu

A study on the reduction of a related compound, methyl 4-(bromomethyl)benzoate, demonstrated that the choice of reducing agent allows for selective transformations. escholarship.org For instance, using a binary hydride system of dichloroindium hydride and diisobutylaluminum hydride (DIBAL-H) can achieve tandem reduction of multiple functional groups. escholarship.org

Oxidation:

The oxidation of α-bromo ketones is not a commonly employed synthetic transformation. However, the oxidation of the corresponding alcohol, which can be formed via reduction, is a viable route to other functional groups. For instance, oxidation of the secondary alcohol, methyl 3-(2-bromo-1-hydroxyethyl)benzoate, could regenerate the ketone or, under more vigorous conditions, potentially lead to cleavage of the carbon-carbon bond.

Table 2: Potential Reduction Products of this compound

ReagentPotential Major Product
Sodium Borohydride (NaBH₄)Methyl 3-(2-bromo-1-hydroxyethyl)benzoate
Lithium Aluminum Hydride (LiAlH₄)(3-(2-Bromo-1-hydroxyethyl)phenyl)methanol

Note: The products in this table are predicted based on the known reactivity of the functional groups and have not been experimentally confirmed for this specific compound in the available literature.

Cross-Coupling Reactions

The aryl bromide functionality in a molecule like methyl 3-bromobenzoate (a precursor to the title compound) is a suitable handle for various metal-catalyzed cross-coupling reactions. chemicalbook.comnih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of the α-bromo ketone in this compound adds another reactive site that could potentially participate in or be affected by cross-coupling conditions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. libretexts.orgnih.govrsc.org While no specific examples of Suzuki-Miyaura coupling with this compound were found, reactions on similar bromoaryl compounds are extensively reported. mdpi.comresearchgate.net For instance, the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines has been successfully demonstrated, showcasing the reaction's tolerance to various functional groups. nih.govrsc.org

A key consideration for the Suzuki-Miyaura coupling of this compound would be the potential for side reactions involving the α-bromo ketone moiety. The basic conditions typically employed in Suzuki-Miyaura couplings could lead to decomposition or side reactions of the α-bromo ketone. Careful optimization of the base, catalyst, and reaction conditions would be necessary to achieve a successful coupling at the aryl bromide position.

Other cross-coupling reactions, such as the Heck and Sonogashira couplings, are also plausible transformations for the aryl bromide portion of the molecule.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orglibretexts.org This reaction could be used to introduce a vinyl group onto the aromatic ring of this compound. The success of this reaction would again depend on the stability of the α-bromo ketone under the reaction conditions, which often involve elevated temperatures. nih.govsemanticscholar.orgresearchgate.net

Sonogashira Coupling: The Sonogashira coupling utilizes a palladium catalyst and a copper co-catalyst to couple an aryl halide with a terminal alkyne. nih.govwikipedia.orgorganic-chemistry.org This would allow for the introduction of an alkynyl substituent on the benzene ring. The amine base used in Sonogashira couplings could potentially react with the α-bromo ketone, necessitating careful selection of the base and reaction conditions. youtube.comresearchgate.net

Nickel-Catalyzed Couplings: Nickel catalysts offer an alternative to palladium for cross-coupling reactions and can sometimes provide different reactivity and selectivity. google.com

Table 3: Potential Cross-Coupling Products of this compound

ReactionCoupling PartnerPotential Product
Suzuki-MiyauraPhenylboronic acidMethyl 3'-(2-bromoacetyl)-[1,1'-biphenyl]-3-carboxylate
HeckStyreneMethyl 3-(2-bromoacetyl)-5-styrylbenzoate
SonogashiraPhenylacetyleneMethyl 3-(2-bromoacetyl)-5-(phenylethynyl)benzoate

Note: The products in this table are hypothetical and based on the expected reactivity of the aryl bromide functionality.

Mechanistic Investigations of Key Reactions

The mechanisms of the aforementioned reactions are well-established for related substrates.

Electrophilic Aromatic Substitution: The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). masterorganicchemistry.com The rate-determining step is the attack of the aromatic ring on the electrophile, leading to the disruption of aromaticity. masterorganicchemistry.com Subsequent deprotonation restores the aromatic system.

Reduction with Hydride Reagents: The reduction of the ketone involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. vanderbilt.edu This is followed by protonation of the resulting alkoxide to give the alcohol.

Palladium-Catalyzed Cross-Coupling: The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate. libretexts.orglibretexts.org

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck): In the Suzuki reaction, the organic group from the organoboron reagent is transferred to the palladium center. libretexts.org In the Sonogashira reaction, the copper acetylide transfers the alkyne to the palladium. wikipedia.org In the Heck reaction, the alkene inserts into the palladium-carbon bond. libretexts.orgnih.gov

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. libretexts.orglibretexts.org

Nickel-Catalyzed Cross-Coupling: Nickel-catalyzed reactions can proceed through similar catalytic cycles as palladium. However, nickel has a greater propensity to participate in single-electron transfer (SET) processes, leading to radical intermediates. This can open up different reaction pathways and allow for the coupling of substrates that are challenging for palladium-based systems.

While these general mechanisms provide a framework for understanding the reactivity of this compound, specific mechanistic studies on this compound would be necessary to fully elucidate the nuances of its chemical behavior, particularly the interplay between the two reactive functional groups.

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

Role as a Versatile Building Block for Complex Molecules

Methyl 3-(2-bromoacetyl)benzoate serves as a crucial starting material, or building block, in multi-step synthetic pathways aimed at producing complex organic molecules. The presence of the α-haloketone (bromoacetyl group) provides a reactive site for nucleophilic substitution, allowing for the attachment of various functional groups and the extension of the molecular framework. This reactivity is fundamental to its role in creating molecules with specific three-dimensional structures and functionalities.

The compound's utility is exemplified by its application as a key intermediate in the synthesis of pharmaceutical compounds. Chemists utilize its reactive nature to build the core structures of bioactive molecules, demonstrating its importance as a foundational element in medicinal chemistry.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The structural features of this compound make it an important intermediate in the preparation of various pharmaceutical agents. Its ability to participate in key chemical transformations allows for its incorporation into medicinally relevant scaffolds.

Intermediates for Phenylephrine (B352888) Derivatives

A primary and well-documented application of this compound is its role as a key starting material in the synthesis of phenylephrine. Phenylephrine is a selective α1-adrenergic receptor agonist used as a decongestant, pupil-dilating agent, and to increase blood pressure. The synthesis pathway involves using this compound to construct the core structure of the phenylephrine molecule. This established role highlights the compound's significance as a critical intermediate in the production of widely used pharmaceutical drugs.

Development of Novel Heterocyclic Systems

The reactivity of the α-bromoacetyl group in this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic systems. This is primarily due to its ability to react with various nucleophiles, leading to the formation of different ring structures. The Hantzsch thiazole (B1198619) synthesis, for instance, is a classic method for synthesizing thiazole derivatives by reacting α-haloketones with a thioamide. nih.govmdpi.com Similarly, reactions with amidines or ureas can yield pyrimidine (B1678525) derivatives, and reactions with ammonia (B1221849) and aldehydes can produce imidazoles. researchgate.netijarsct.co.inorientjchem.org

Thiazole Synthesis:

The reaction of this compound with a thioamide, such as thiourea, is expected to proceed via the Hantzsch thiazole synthesis to yield a 2-aminothiazole (B372263) derivative. The reaction involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromoacetyl group, followed by cyclization and dehydration.

Illustrative Reaction Scheme for Thiazole Synthesis

This compound + Thiourea → Methyl 3-(2-amino-1,3-thiazol-4-yl)benzoate

Reactant 1Reactant 2ProductTypical Conditions
This compoundThioureaMethyl 3-(2-amino-1,3-thiazol-4-yl)benzoateEthanol, Reflux

Pyrimidine Synthesis:

Pyrimidine derivatives can be synthesized from this compound by reacting it with a suitable amidine or urea (B33335) derivative. researchgate.netorientjchem.org The reaction typically involves a condensation reaction to form the pyrimidine ring. The exact conditions and outcomes would depend on the specific reactants and catalysts used.

Illustrative Reaction Scheme for Pyrimidine Synthesis

This compound + Urea → Methyl 3-(2-hydroxy-1,4-pyrimidin-5-yl)benzoate

Reactant 1Reactant 2ProductTypical Conditions
This compoundUreaMethyl 3-(2-hydroxy-1,4-pyrimidin-5-yl)benzoateEthanolic HCl, Reflux

Imidazole (B134444) Synthesis:

The synthesis of imidazole derivatives from this compound can be achieved through various methods, including the Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia. ijarsct.co.in In this case, the α-keto-aldehyde derived from this compound could be reacted with an aldehyde and ammonia to form a substituted imidazole.

Illustrative Reaction Scheme for Imidazole Synthesis

This compound + Aldehyde + Ammonia → Substituted Imidazole Derivative

Reactant 1Reactant 2Reactant 3ProductTypical Conditions
This compoundFormaldehydeAmmoniaMethyl 3-(1H-imidazol-5-yl)benzoateMethanol (B129727), Reflux

Contributions to Material Science Research

The bifunctional nature of this compound, possessing both a reactive α-bromoacetyl group and a methyl ester, presents opportunities for its application in material science. These functional groups allow it to be incorporated into polymers or used to functionalize material surfaces.

Polymer Synthesis:

This compound can potentially serve as a monomer in polymerization reactions. The bromoacetyl group can be used as an initiation site for certain types of polymerization, or it can be converted to other polymerizable functionalities. For example, it could be used to synthesize functional polymers where the benzoate (B1203000) moiety is a part of the polymer backbone or a pendant group. These polymers could have applications in areas such as conductive polymers or materials with specific optical or electronic properties. nih.gov

Surface Functionalization:

The reactivity of the α-bromoacetyl group can be exploited to covalently attach this molecule to the surface of various materials, such as silica (B1680970) or other metal oxides. This surface functionalization can be used to modify the surface properties of the material, for instance, to introduce a specific chemical functionality or to create a platform for further chemical modifications. This could be relevant in the development of new stationary phases for chromatography, sensors, or biocompatible materials. mdpi.com

Application AreaPotential Role of this compoundResulting Material/System
Polymer ChemistryMonomer or functional comonomerFunctional polymers with tailored properties
Surface ScienceSurface modifying agentFunctionalized surfaces for chromatography, sensors, etc.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise structure of Methyl 3-(2-bromoacetyl)benzoate can be determined.

The ¹H NMR (Proton NMR) spectrum provides information about the different types of protons and their immediate electronic environment. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the methylene (B1212753) protons of the bromoacetyl group.

The aromatic region would typically display complex multiplets corresponding to the four protons on the benzene (B151609) ring. Their specific chemical shifts and coupling patterns are dictated by their positions relative to the ester and acetyl substituents. The proton at position 2 (between the two carbonyl-containing groups) would likely be the most deshielded. The protons at positions 4, 5, and 6 would also have characteristic shifts.

A sharp singlet would be observed for the three protons of the methyl ester group (-OCH₃), typically appearing in the range of 3.9 ppm. Another distinct singlet, corresponding to the two protons of the bromoacetyl methylene group (-COCH₂Br), would be expected further downfield, usually in the 4.3-4.5 ppm region, due to the electron-withdrawing effects of the adjacent carbonyl and bromine atom.

For illustrative purposes, the predicted ¹H NMR spectral data for a related compound, Methyl 2-(bromomethyl)benzoate, shows a singlet for the methyl protons at 3.95 ppm and a singlet for the bromomethyl protons at 4.96 ppm. ichemical.com The aromatic protons appear as a multiplet between 7.38 and 7.97 ppm. ichemical.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.50 - 8.40 Multiplet
-COCH₂Br 4.30 - 4.50 Singlet

Note: The data in this table is predictive and based on typical values for similar functional groups.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, the methyl ester carbon, and the methylene carbon.

Two signals in the downfield region correspond to the carbonyl carbons: one for the ester carbonyl (C=O) around 165 ppm and another for the ketone carbonyl of the bromoacetyl group, which is typically more deshielded, appearing around 190 ppm. The aromatic carbons would produce a set of signals in the 125-138 ppm range. The carbon of the methyl ester group (-OCH₃) would give a signal around 52-53 ppm. rsc.org The methylene carbon adjacent to the bromine atom (-CH₂Br) would be found in the 30-35 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Ester C=O ~165
Ketone C=O ~190
Aromatic C 125 - 138
-OCH₃ 52 - 53

Note: The data in this table is predictive and based on typical values for similar functional groups. rsc.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unambiguously assigning proton and carbon signals. An HSQC experiment correlates the signals of directly bonded ¹H and ¹³C nuclei. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show strong absorption bands for the two carbonyl groups. The ester C=O stretch typically appears around 1720-1740 cm⁻¹. nist.govsciencing.com The ketone C=O stretch is usually found at a slightly lower frequency, around 1680-1700 cm⁻¹, and its position can be influenced by conjugation and the presence of the adjacent bromine atom.

Other significant peaks would include C-O stretching vibrations for the ester group in the 1100-1300 cm⁻¹ region, aromatic C=C stretching bands around 1475 and 1600 cm⁻¹, and C-H stretching vibrations for the aromatic and methyl groups just above and below 3000 cm⁻¹, respectively. sciencing.comresearchgate.net The C-Br stretching vibration would be expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

Raman spectroscopy provides complementary information. While C=O stretches are visible, aromatic ring vibrations often produce strong and sharp signals in Raman spectra, which can be very useful for characterization. chemicalbook.comresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Methyl C-H Stretch 2850 - 2960
Ester C=O Stretch 1720 - 1740
Ketone C=O Stretch 1680 - 1700
Aromatic C=C Stretch ~1600, ~1475
Ester C-O Stretch 1100 - 1300

Note: The data in this table is based on established correlation charts and data for similar compounds. nist.govsciencing.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

For this compound (C₁₀H₉BrO₃), the molecular weight is 255.99 g/mol (for the isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁶O). The mass spectrum would show a molecular ion peak (M⁺) cluster, characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by two mass units (corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern would likely involve characteristic losses. A prominent fragmentation pathway would be the loss of a bromine radical (•Br), followed by the loss of a methoxy (B1213986) radical (•OCH₃) from the ester group, or the loss of a bromoacetyl radical (•COCH₂Br). Key fragments might include ions corresponding to [M-Br]⁺, [M-OCH₃]⁺, and the benzoyl cation resulting from cleavage at the ketone. The NIST Mass Spectrometry Data Center provides extensive databases that can be used to compare fragmentation patterns of related structures, such as methyl benzoate (B1203000) and its derivatives. nist.govnist.govnist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions.

To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, if a single crystal of suitable quality could be grown, X-ray diffraction analysis would provide unequivocal proof of its structure. The analysis would confirm the meta-substitution pattern on the benzene ring and reveal the conformation of the bromoacetyl and methyl ester side chains relative to the aromatic ring. This information is critical for understanding the molecule's packing in the solid state and its potential intermolecular interactions, such as halogen bonding or C-H···O hydrogen bonds.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in computational chemistry for its balance of accuracy and computational cost. For Methyl 3-(2-bromoacetyl)benzoate, DFT calculations can elucidate its fundamental structural and electronic characteristics.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP with a basis set like 6-311+G(d,p), are commonly employed for this purpose. nih.gov

Conformational analysis studies the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. epstem.net The key rotatable bonds in this compound are around the ester group and the bromoacetyl group. The dihedral angle between the benzene (B151609) ring and the ester group is a critical parameter. In related molecules like 3-(2-bromoacetyl)phenyl benzoate (B1203000), the dihedral angle between the two benzene rings is reported to be 72.59 (6)°. nih.gov For this compound, DFT calculations would map the potential energy surface as a function of the rotation around the C(aryl)-C(carbonyl) and C(carbonyl)-C(methylene) bonds to identify the lowest energy (most stable) conformer. This analysis is crucial as the molecule's conformation often dictates its ability to interact with biological targets. nih.gov

Table 1: Predicted Geometrical Parameters for this compound using DFT

Note: The following data is illustrative, based on typical values for similar functional groups found in related structures. nih.govmdpi.com

ParameterBond/AtomsPredicted Value (Å/°)
Bond Length C=O (ester)~1.21 Å
C-O (ester)~1.35 Å
C=O (ketone)~1.22 Å
C-Br~1.97 Å
C-C (aromatic)~1.39 Å
Bond Angle O=C-O (ester)~123°
C-C-C (in ring)~120°
C-C(O)-CH2~118°
Dihedral Angle C(ring)-C(ring)-C(O)-OVaries with conformation

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide insights into the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. researchgate.net

HOMO: The HOMO represents the ability of a molecule to donate an electron. For this compound, the HOMO is likely to be localized on the benzene ring and the oxygen atoms, which are electron-rich regions.

LUMO: The LUMO represents the ability of a molecule to accept an electron and is associated with nucleophilic attack susceptibility. researchgate.net The LUMO is expected to be distributed over the carbonyl groups and the bromoacetyl moiety, particularly the electrophilic carbon atom attached to the bromine.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net

These analyses help predict which parts of the molecule are susceptible to electrophilic or nucleophilic attack, guiding the understanding of its reaction mechanisms.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. nih.govresearchgate.net

For this compound, key predicted vibrations would include:

C=O Stretching: Two distinct, strong absorption bands are expected for the ester and ketone carbonyl groups, typically in the region of 1680-1750 cm⁻¹. mdpi.com

C-Br Stretching: A vibration at lower frequencies, usually in the 500-700 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Vibrations in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. researchgate.net

C-O Stretching: Vibrations for the ester group, typically found between 1000-1300 cm⁻¹.

Theoretical spectra are often scaled by a factor to correct for anharmonicity and other systematic errors in the calculations, leading to very good agreement with experimental spectra. nih.govnih.gov

Table 2: Predicted Principal Vibrational Frequencies for this compound

Note: The following data is illustrative and based on DFT studies of analogous compounds. mdpi.comresearchgate.net

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Ar-H3100 - 3000
C-H Stretch (Methyl)-CH₃2990 - 2950
C=O Stretch (Ester)Ester C=O~1725
C=O Stretch (Ketone)Ketone C=O~1700
C=C Stretch (Aromatic)Ar C=C1600 - 1450
C-O StretchEster C-O1300 - 1100
C-Br Stretch-CH₂Br700 - 500

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov While DFT focuses on static properties, MD provides insights into the dynamic behavior of a system. For this compound, MD simulations could be used to explore its interactions with a biological target, such as an enzyme or receptor.

The process involves placing the molecule (the ligand) into the active site of a protein and simulating the system's evolution under physiological conditions (temperature, pressure, solvent). mdpi.com These simulations can:

Assess the stability of the protein-ligand complex over time. nih.gov

Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.

Reveal conformational changes in the protein or ligand upon binding.

MD simulations are valuable for validating docking results and understanding the dynamic nature of molecular recognition, which is crucial for drug design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.orgnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To build a QSAR model for a series of analogues of this compound, the following steps would be taken:

Data Set: A collection of molecules with similar core structures and their experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is required. mdpi.com

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can include physicochemical properties (e.g., logP for lipophilicity), electronic properties (e.g., dipole moment, atomic charges), and topological indices (e.g., molecular connectivity). mdpi.com

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that relates the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. mdpi.com

QSAR studies can help identify the key molecular features that enhance or diminish activity, providing a rational basis for designing more potent compounds. nih.gov

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the potential biological activities of a drug-like molecule based on its 2D structure. nih.govway2drug.com The algorithm works by comparing the structure of the query molecule with a large database of known biologically active compounds. genexplain.com

For a given compound, PASS provides a list of potential biological activities, each with a probability of being active (Pa) and a probability of being inactive (Pi). researchgate.net

Pa > 0.7: High probability of exhibiting the activity in experiments.

Future Research Directions and Emerging Applications

Sustainable and Green Chemistry Approaches to Synthesis

The synthesis of Methyl 3-(2-bromoacetyl)benzoate traditionally involves multi-step processes that can generate significant chemical waste. Future research is increasingly focused on developing more sustainable and environmentally friendly synthetic routes. Key areas of investigation include the adoption of green chemistry principles to minimize hazardous substances and improve atom economy.

One promising approach is the use of solid acid catalysts and solvent-free reaction conditions for the initial Friedel-Crafts acylation step. For instance, the use of inexpensive and non-toxic zinc oxide (ZnO) has been shown to effectively catalyze the acylation of aromatic compounds at room temperature, with the catalyst being easily recoverable and reusable for multiple cycles. researchgate.net This method presents a greener alternative to conventional Lewis acid catalysts which are often used in stoichiometric amounts and generate corrosive waste.

For the subsequent bromination of the ketone, research is moving towards the use of elemental bromine in the presence of a recyclable catalyst, such as a zinc salt adsorbed on an inert support. google.com This catalytic process enhances selectivity and reduces the formation of by-products. google.com Furthermore, there is growing interest in biocatalytic approaches, such as employing methyltransferases for Friedel-Crafts type reactions, which operate under mild conditions and offer high selectivity, thus aligning with the principles of green chemistry. elsevierpure.com

Catalyst Development for Efficient Transformations

The efficiency of synthesizing and transforming this compound is heavily reliant on catalyst development. Researchers are exploring a range of catalysts to improve yield, selectivity, and reaction conditions for the key synthetic steps.

For the Friedel-Crafts acylation, which forms the carbon skeleton of the molecule, significant progress has been made in moving from traditional stoichiometric Lewis acids to more sustainable catalytic systems. researchgate.net These include:

Heterogeneous Catalysts: Zeolites and metal oxides are being investigated for their high activity, selectivity, and ease of separation from the reaction mixture. researchgate.net

Rare-earth Metal Lewis Acids: Catalysts like europium triflates have shown high efficiency in promoting acylation reactions. researchgate.net

Zinc Oxide (ZnO): This inexpensive and reusable catalyst has demonstrated effectiveness in solvent-free acylation reactions. researchgate.net

In the context of the bromination step, the development of selective catalysts is crucial to avoid unwanted side reactions. A process utilizing a zinc salt on an inert support has been shown to be effective for the selective bromination of aromatic compounds. google.com

Looking beyond the synthesis, catalysts play a vital role in the further transformations of this compound into more complex molecules. For example, palladium-catalyzed cross-coupling reactions are instrumental in creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

Exploration of Novel Biological Activities

The α-haloketone functionality in this compound makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity. nih.govmdpi.comresearchgate.net Future research is actively exploring the potential of its derivatives in various therapeutic areas.

Anticancer Properties: Derivatives of methyl benzoate (B1203000) are being investigated as potential anticancer agents. One notable example is Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, which has been identified as a potent dual inhibitor of malate (B86768) dehydrogenase 1 and 2 (MDH1 and MDH2). nih.govresearcher.liferesearchgate.net By targeting cancer metabolism, this compound has demonstrated significant antitumor efficacy in preclinical models. nih.govresearcher.life Other studies have shown that methyl benzoate derivatives can inhibit the pentose (B10789219) phosphate (B84403) pathway, a crucial metabolic route for cancer cell proliferation and drug resistance. nih.gov

Antimicrobial and Other Activities: The benzoxazole (B165842) scaffold, which can be synthesized from related starting materials, is known for its broad spectrum of biological activities. nih.gov Derivatives have shown potential as antibacterial agents, particularly against Gram-positive bacteria, and as antifungal agents. nih.gov

The versatility of the α-haloketone structure allows for its incorporation into various molecular frameworks, leading to the discovery of novel biological activities. This makes this compound a key starting material for generating libraries of compounds for high-throughput screening and drug discovery programs.

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of new chemical entities has driven the integration of chemical synthesis with automated platforms. Flow chemistry, a key technology in automated synthesis, offers significant advantages for the production of intermediates like this compound and its derivatives. polimi.it

Flow chemistry enables the continuous production of molecules in a controlled and efficient manner, often with improved safety profiles, especially when handling reactive intermediates like α-haloketones. acs.orgresearchgate.netnih.gov Key benefits of integrating the synthesis of this compound and its downstream products into automated flow platforms include:

Enhanced Safety: Minimizes the handling of potentially hazardous reagents and intermediates. uc.pt

Improved Efficiency: Allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. thieme-connect.de

Scalability: Facilitates seamless scaling from laboratory-scale synthesis to larger-scale production. polimi.it

The use of immobilized reagents and scavengers within a flow system can further streamline the synthesis by simplifying purification and allowing for the direct use of product streams in subsequent reactions. thieme-connect.de This approach is particularly well-suited for the multi-step synthesis of complex pharmaceutical ingredients from versatile building blocks like this compound.

Advanced Derivatization for Targeted Therapies

The chemical reactivity of this compound makes it an ideal scaffold for advanced derivatization to create highly specific and potent therapeutic agents. The bromoacetyl group is a reactive handle that allows for the introduction of various functional groups and molecular fragments, enabling the fine-tuning of pharmacological properties.

Phosphodiesterase (PDE) Inhibitors: Derivatives of this compound are being explored as inhibitors of phosphodiesterases, a family of enzymes that play crucial roles in signal transduction. Selective PDE inhibitors are sought after for the treatment of a range of conditions:

PDE2a Inhibitors: For the treatment of memory disorders. nih.gov

PDE4 Inhibitors: For inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.gov

The synthesis of these inhibitors often involves the reaction of the bromoacetyl group with various nucleophiles to introduce the desired pharmacophore. mdpi.com

Kinase Inhibitors: The core structure can also be modified to target protein kinases, which are key regulators of cellular processes and are implicated in diseases like cancer and autoimmune disorders. For example, derivatives have been designed as TYK2 inhibitors for the treatment of autoimmune diseases. nih.gov

The ability to strategically derivatize this compound allows medicinal chemists to design molecules that can selectively interact with specific biological targets, leading to the development of more effective and safer targeted therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(2-bromoacetyl)benzoate, and which reaction conditions optimize yield?

  • Answer : The compound is typically synthesized via a two-step process:

Esterification : Methylation of 3-(2-bromoacetyl)benzoic acid using methanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions .

Bromoacetylation : Introduction of the bromoacetyl group via Friedel-Crafts acylation or nucleophilic substitution, using bromoacetyl bromide in anhydrous solvents (e.g., dichloromethane) with a Lewis acid catalyst (e.g., AlCl₃) .

  • Optimization : Yield improvements are achieved by controlling moisture levels (anhydrous conditions), slow reagent addition to minimize side reactions, and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Answer :

  • NMR :
  • ¹H NMR : Aromatic protons appear as multiplets (δ 7.5–8.2 ppm). The methyl ester (COOCH₃) resonates as a singlet (~δ 3.9 ppm), and the bromoacetyl CH₂Br group shows a singlet near δ 4.3 ppm .
  • ¹³C NMR : The carbonyl carbons (ester and ketone) appear at δ 165–170 ppm.
  • IR : Strong C=O stretches (~1720 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone) and C-Br stretch (~560 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak [M+] at m/z 257 (C₁₀H₉BrO₃), with fragments corresponding to loss of COOCH₃ (Δ m/z -59) and Br (Δ m/z -79) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Answer :

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50) to separate unreacted starting materials and byproducts .
  • Recrystallization : Ethanol or methanol at low temperatures (0–5°C) yields high-purity crystals.
  • HPLC : For analytical purity checks, reverse-phase C18 columns with acetonitrile/water mobile phases are effective .

Advanced Research Questions

Q. What is the mechanistic pathway for the bromoacetylation step in the synthesis of this compound, and how can side reactions be minimized?

  • Answer :

  • Mechanism : The bromoacetyl group is introduced via electrophilic substitution. Bromoacetyl bromide acts as an acylating agent, where the carbonyl carbon becomes electrophilic upon activation by AlCl₃. The aromatic ring attacks this carbon, followed by bromide elimination .
  • Side Reactions : Competing ortho substitution or over-bromination may occur. Minimize by:
  • Using stoichiometric AlCl₃ to avoid excess Lewis acid.
  • Maintaining low temperatures (0–5°C) during reagent addition .

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data for this compound?

  • Answer :

  • X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping peaks) by determining the crystal structure. SHELX software is widely used for refinement .
  • Solvent Effects : NMR chemical shifts vary with solvent polarity (e.g., CDCl₃ vs. DMSO-d₆). Compare data to solvent-specific reference tables .
  • Dynamic Effects : Rotameric equilibria in the bromoacetyl group may split signals. Use variable-temperature NMR to observe coalescence .

Q. What are the stability profiles of this compound under various storage conditions, and how does molecular structure influence degradation?

  • Answer :

  • Stability : The compound is sensitive to moisture (hydrolysis of ester/ketone) and light (radical bromine elimination). Store under inert gas (Ar/N₂) at –20°C in amber vials .
  • Degradation Pathways :
  • Hydrolysis: Yields 3-(2-bromoacetyl)benzoic acid in humid conditions.
  • Photodegradation: UV exposure cleaves the C-Br bond, forming a ketone radical .

Application-Oriented Questions

Q. In what types of chemical reactions is this compound commonly employed as a building block?

  • Answer :

  • Nucleophilic Substitution : The bromine atom is displaced by amines or thiols to form amides or sulfides, useful in drug discovery (e.g., kinase inhibitors) .
  • Cross-Coupling Reactions : Suzuki-Miyaura couplings with boronic acids to introduce aryl groups at the bromine position .
  • Peptide Mimetics : The keto group participates in condensation reactions to form heterocycles (e.g., pyrroles) for bioactive molecule synthesis .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-bromoacetyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-bromoacetyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.